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Abstract
This technical guide provides a comprehensive overview of (S)-α-ethyl-3-

methoxybenzenemethanol, a chiral aromatic alcohol with potential applications in asymmetric

synthesis and as a building block for pharmacologically active molecules. This document

details the compound's chemical structure and physicochemical properties, outlines a robust

protocol for its enantioselective synthesis via catalytic reduction, describes its expected

spectroscopic characteristics for analytical confirmation, and discusses its potential utility in

research and development. This guide is intended for researchers, chemists, and drug

development professionals engaged in synthetic and medicinal chemistry.

Introduction and Compound Identity
(S)-α-ethyl-3-methoxybenzenemethanol, systematically named (S)-1-(3-

methoxyphenyl)propan-1-ol, is a chiral secondary alcohol. The presence of a stereocenter at

the carbinol carbon (C1) makes it a valuable intermediate in the synthesis of enantiomerically

pure compounds, where specific stereochemistry is often crucial for biological activity. Its
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structure features a benzene ring substituted with a methoxy group at the meta-position and a

1-hydroxypropyl side chain. The precursor ketone, 3'-methoxypropiophenone, is a known

intermediate in the synthesis of pharmaceutical compounds such as Tapentadol, highlighting

the potential relevance of its derivatives.[1][2] This guide will focus on the synthesis,

characterization, and properties of the (S)-enantiomer.

Chemical Structure
The structure consists of a central chiral carbon bonded to a hydroxyl group, a hydrogen atom,

an ethyl group, and a 3-methoxyphenyl group.

Caption: 2D Structure of (S)-1-(3-methoxyphenyl)propan-1-ol.

Physicochemical and Computed Properties
While experimental physical data such as melting and boiling points for (S)-1-(3-

methoxyphenyl)propan-1-ol are not extensively reported in the literature, its fundamental

properties can be defined by its molecular formula and weight. Additionally, computational

models provide valuable estimates for properties relevant to drug development and reaction

chemistry.[3]
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Property Value Source

IUPAC Name
(1S)-1-(3-

methoxyphenyl)propan-1-ol
IUPAC Nomenclature

Molecular Formula C₁₀H₁₄O₂ PubChem[3]

Molecular Weight 166.22 g/mol PubChem[3]

Exact Mass 166.099379685 Da PubChem[3]

CAS Number 52956-27-1 (Racemate) PubChem[3]

Topological Polar Surface Area 29.5 Å² PubChem (Computed)[3]

XLogP3 2.3 PubChem (Computed)[3]

Hydrogen Bond Donor Count 1 PubChem (Computed)[3]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[3]

Rotatable Bond Count 3 PubChem (Computed)[3]

Enantioselective Synthesis
The most reliable and widely adopted method for preparing enantiomerically enriched

secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.[4] For

the synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol, the logical precursor is 3'-

methoxypropiophenone. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary method,

utilizing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane

source to the ketone.[5][6]

Starting Material: 3'-Methoxypropiophenone
The starting ketone can be synthesized via a Grignard reaction between 3-

methoxyphenylmagnesium bromide and propionitrile, followed by acidic hydrolysis.[2]

Protocol: Asymmetric CBS Reduction of 3'-
Methoxypropiophenone
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This protocol describes a representative procedure for the synthesis of the target (S)-alcohol

with high enantiomeric excess (ee). The (S)-CBS catalyst directs the hydride to the Re face of

the ketone, yielding the (S)-alcohol.[7][8]

Materials and Reagents:

3'-Methoxypropiophenone

(S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][9][10]oxazaborole ((S)-Me-CBS

catalyst), 1 M solution in toluene

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF), ~1 M

solution in THF

Anhydrous Tetrahydrofuran (THF)

Methanol (MeOH)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)

Step-by-Step Procedure:

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-

neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

with (S)-Me-CBS catalyst (0.05 - 0.10 equivalents).

Solvent Addition: Add anhydrous THF to the flask. Cool the solution to 0 °C using an ice

bath.
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Borane Addition: Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, ~1.0 equivalent)

dropwise to the catalyst solution, maintaining the temperature between 0 and 5 °C. Stir for

10-15 minutes to allow for the formation of the active catalyst-borane complex.[8]

Substrate Addition: Dissolve 3'-methoxypropiophenone (1.0 equivalent) in anhydrous THF

and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal

temperature does not exceed 5 °C.

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the

starting ketone is consumed (typically 1-4 hours).

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of

methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room

temperature.

Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel

and extract the product with ethyl acetate (3x).

Purification: Combine the organic layers and wash sequentially with water, saturated

NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Final Product: Purify the crude product by flash column chromatography on silica gel to yield

(S)-1-(3-methoxyphenyl)propan-1-ol as a pure compound.

Reaction Setup Activation Reduction Work-up & Purification

Inert Atmosphere Flask
+ (S)-Me-CBS Catalyst

Add Anhydrous THF
Cool to 0°C

Add BH₃ Source
(e.g., BH₃·THF)

Stir 15 min Add 3'-Methoxy-
propiophenone in THF

Stir at 0-5°C
Monitor by TLC/HPLC Quench with MeOH Acidify (HCl)

Extract (EtOAc) Wash, Dry, Concentrate Silica Gel Chromatography Final_Product(S)-Alcohol

Click to download full resolution via product page

Caption: Workflow for the CBS reduction of 3'-methoxypropiophenone.
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Analytical Characterization and Spectroscopic
Profile
Confirmation of the structure and purity of the synthesized (S)-1-(3-methoxyphenyl)propan-1-ol

requires a suite of analytical techniques. Below is the predicted spectroscopic data based on

the compound's structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, CDCl₃, 400 MHz):

δ 7.20-7.30 (t, 1H, J=8.0 Hz): Aromatic H at C5.

δ 6.80-6.90 (m, 2H): Aromatic H's at C4 and C6.

δ 6.75 (s, 1H): Aromatic H at C2.

δ 4.55 (t, 1H, J=6.5 Hz): Carbinol proton (-CH(OH)-).

δ 3.81 (s, 3H): Methoxy protons (-OCH₃).

δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH).

δ 1.70-1.85 (m, 2H): Methylene protons (-CH₂CH₃).

δ 0.90 (t, 3H, J=7.4 Hz): Methyl protons (-CH₂CH₃).

¹³C NMR (predicted, CDCl₃, 100 MHz):

δ 159.8: Aromatic C3 (-C-OCH₃).

δ 145.5: Aromatic C1 (ipso-carbon attached to side chain).

δ 129.5: Aromatic C5.

δ 118.5: Aromatic C6.

δ 113.0: Aromatic C4.
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δ 111.8: Aromatic C2.

δ 76.0: Carbinol carbon (-CH(OH)-).

δ 55.2: Methoxy carbon (-OCH₃).

δ 31.8: Methylene carbon (-CH₂CH₃).

δ 10.2: Methyl carbon (-CH₂CH₃).

Infrared (IR) Spectroscopy
The FTIR spectrum is expected to show characteristic peaks for the hydroxyl, aromatic, and

ether functional groups.

~3600-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

~2960-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching of the ethyl group.

~1600, 1585, 1490 cm⁻¹ (strong): C=C aromatic ring stretching vibrations.

~1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

~1150 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would provide the molecular weight and key

fragmentation patterns useful for structural elucidation.

m/z 166: Molecular ion (M⁺).

m/z 148: [M - H₂O]⁺, loss of water.
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m/z 137: [M - C₂H₅]⁺, loss of the ethyl group to form a stable benzylic oxonium ion. This is

expected to be a major fragment.

m/z 109: [C₇H₉O]⁺, further fragmentation.

m/z 77: [C₆H₅]⁺, phenyl fragment.

Primary Analysis

Chiral Purity Analysis

Data Interpretation

Purified (S)-Alcohol

¹H and ¹³C NMR FTIR Spectroscopy Mass Spectrometry Chiral HPLC

Confirm Structure
(NMR, IR, MS)

Determine Enantiomeric
Excess (% ee)

Click to download full resolution via product page

Caption: Analytical workflow for product characterization.

Potential Applications and Future Directions
While specific biological activities for (S)-1-(3-methoxyphenyl)propan-1-ol are not widely

documented, its structural motifs are present in various biologically active molecules. As a

chiral building block, its primary utility lies in its potential for elaboration into more complex,

enantiomerically pure targets.

Pharmaceutical Synthesis: Given that the precursor ketone is an intermediate for the

analgesic Tapentadol, this chiral alcohol could be investigated for synthesizing novel analogs

or other central nervous system agents.
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Asymmetric Catalysis: The hydroxyl group can be used as a directing group or converted

into other functionalities, making it a versatile starting point for multi-step synthetic

campaigns.

Materials Science: Chiral alcohols are sometimes used in the development of chiral liquid

crystals or as components of chiral polymers.

Future research should focus on exploring the reactivity of this compound and evaluating its

biological profile, as well as that of its derivatives, in various therapeutic areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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